![molecular formula C10H16N2O2 B6596638 tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate CAS No. 1700164-77-7](/img/structure/B6596638.png)
tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate, also known as TBPC, is an organocarbamate compound that has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as an inhibitor of enzymes. TBPC has a wide range of biological activity, including inhibition of enzymes, inhibition of cell growth, and inhibition of protein synthesis. TBPC has been used in a variety of laboratory experiments and has been studied for its potential use in drug development.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate involves the reaction of tert-butyl chloroformate with 1H-pyrrole-3-methanamine in the presence of a base to form the desired product.
Starting Materials
tert-butyl chloroformate, 1H-pyrrole-3-methanamine, base (e.g. triethylamine)
Reaction
Add 1H-pyrrole-3-methanamine to a solution of tert-butyl chloroformate in anhydrous dichloromethane., Add a base (e.g. triethylamine) to the reaction mixture to initiate the reaction., Stir the reaction mixture at room temperature for several hours., Quench the reaction with water and extract the product with dichloromethane., Dry the organic layer with anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the desired product.
科学研究应用
Tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as an inhibitor of enzymes, and as a potential drug candidate. tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate has been used to inhibit the activity of enzymes such as cytochrome P450, cyclooxygenase, and phospholipase A2. tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate has also been used to inhibit cell growth and protein synthesis, and to study the effects of drugs on the body.
作用机制
Tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate acts as an inhibitor of enzymes by binding to the active site of the enzyme and blocking the substrate from binding. This inhibition of enzyme activity results in a decrease in the activity of the enzyme, resulting in a decrease in the production of the enzyme’s product. tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate also acts as an inhibitor of cell growth by blocking the action of proteins involved in cell division.
生化和生理效应
Tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450, cyclooxygenase, and phospholipase A2, resulting in a decrease in the production of their respective products. tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate also inhibits cell growth and protein synthesis, resulting in a decrease in cell proliferation and protein production. In addition, tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate has been shown to have anti-inflammatory and anti-cancer effects.
实验室实验的优点和局限性
Tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent, and it is relatively easy to synthesize. tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate is also a relatively stable compound, making it suitable for long-term storage. However, tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate can be toxic in high concentrations, and it can react with other compounds to form potentially hazardous products.
未来方向
The potential applications of tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate are numerous, and there are many future directions for research. One potential area of research is the use of tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate as an inhibitor of enzymes involved in drug metabolism. Another potential area of research is the use of tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate as an inhibitor of cell growth and protein synthesis. Additionally, tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate could be used in the development of new drugs, as well as in the study of the effects of drugs on the body. Finally, tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate could be used in the study of the biochemical and physiological effects of drugs on the body.
属性
IUPAC Name |
tert-butyl N-(1H-pyrrol-3-ylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8/h4-6,11H,7H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOZAAWMLQQZOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CNC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((1H-pyrrol-3-yl)methyl)carbamate | |
CAS RN |
1700164-77-7 |
Source


|
| Record name | tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

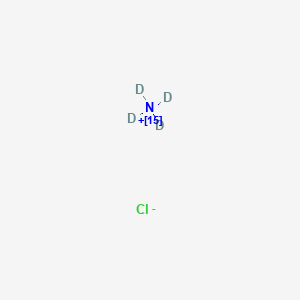

![1H,2H,3H,4H-benzo[g]quinazoline-2,4-dione](/img/structure/B6596580.png)
![(E,E)-bis[(4-chlorophenyl)methylidene]hydrazine](/img/structure/B6596582.png)
![ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B6596589.png)
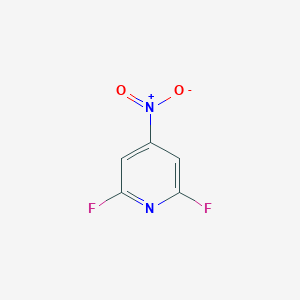
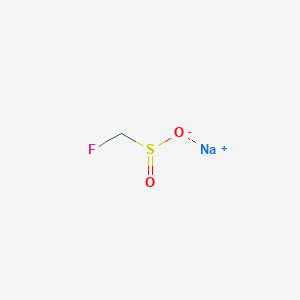
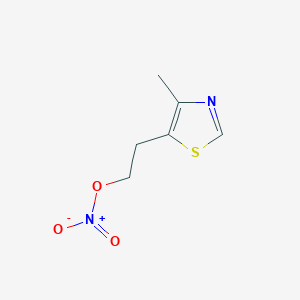
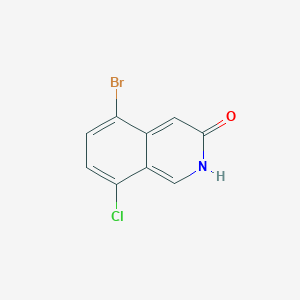
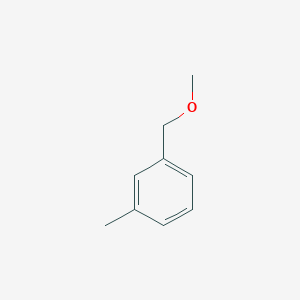
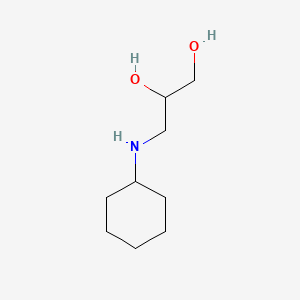
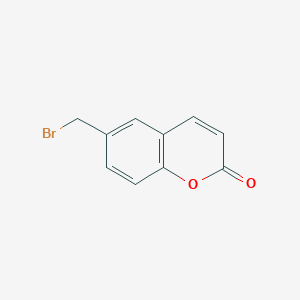
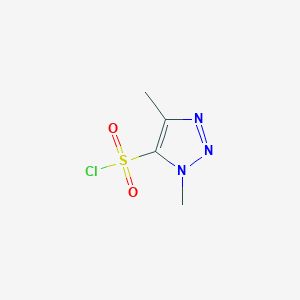
![methyl (1r,3r)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate, trans](/img/structure/B6596637.png)